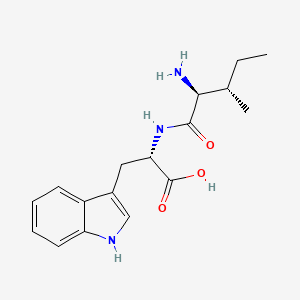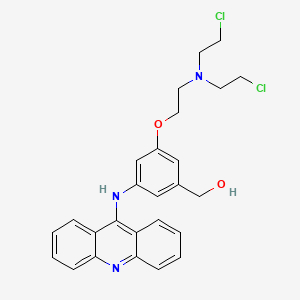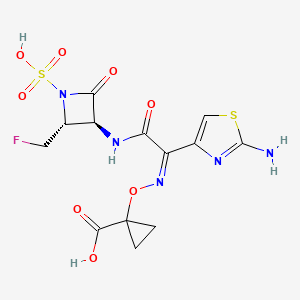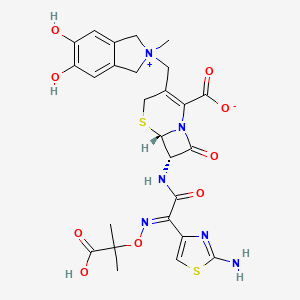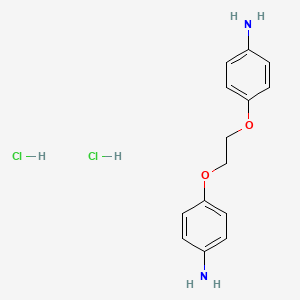
Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Aniline derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline have been shown to inhibit corrosion of mild steel in acidic environments, with increasing efficiency at higher concentrations (Daoud et al., 2014).
Crystal Engineering
- Anilic acids have been used in crystal engineering, forming complexes with dipyridyl compounds through new supramolecular synthons, demonstrating different stacking arrangements and molecular structures (Zaman et al., 2001).
Photochromic Polymers
- Novel o-hydroxy Schiff bases, involving aniline structures, have been synthesized for creating polymeric films with fluorescent properties. These films show potential for applications in photochromic devices (Buruianǎ et al., 2005).
Electrochemical Synthesis
- Aniline derivatives have been used in the electrochemical synthesis of polymers. For instance, poly (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) shows potential for use in dye-sensitized solar cells due to its high conducting properties (Shahhosseini et al., 2016).
Steric Repulsion and Reactivity
- Bulky aniline compounds have been explored for their reactivity in synthesizing chloro(imino)phosphine, providing insights into steric effects on chemical reactions (Vrána et al., 2021).
Antimicrobial Activity
- Aniline derivatives, including chloro aniline and dichloro aniline, have been studied for their potential antimicrobial activity when converted into various chemical compounds (Jalihal et al., 2009).
Chemical Synthesis
- Aniline compounds have been integral in the synthesis of various chemicals, including the key intermediate for CCR5 antagonist TAK-779 (Hashimoto et al., 2002).
Alkylation Reactions
- Aniline alkylation has significant applications in creating intermediates for dyes and catalysts, and anilines have been alkylated using various solid acid catalysts (Narayanan & Deshpande, 2000).
Eigenschaften
CAS-Nummer |
109690-44-0 |
|---|---|
Produktname |
Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride |
Molekularformel |
C14H18Cl2N2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
4-[2-(4-aminophenoxy)ethoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H |
InChI-Schlüssel |
PRBBUNKDNQMQMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



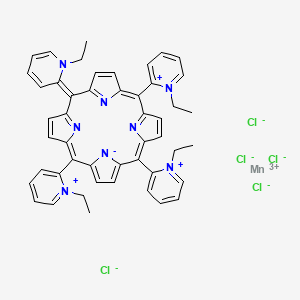
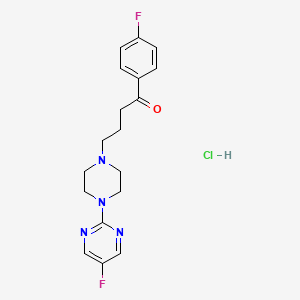
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
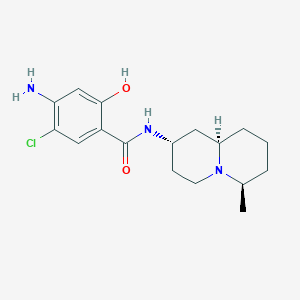
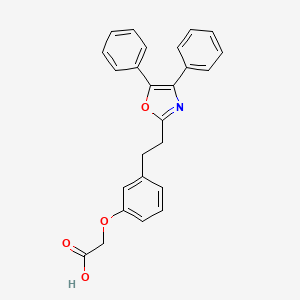

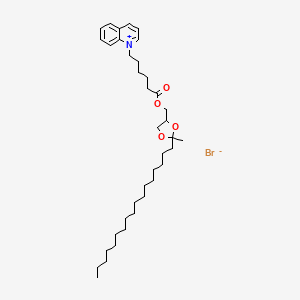
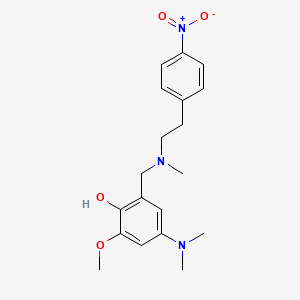
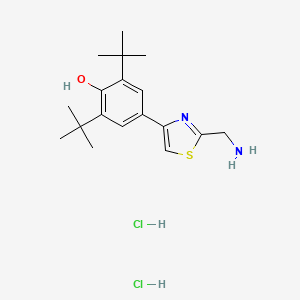
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
